2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
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Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H21N7O3 and its molecular weight is 347.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been exploring the synthesis of novel compounds derived from or related to the chemical structure of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide. These compounds include derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. The synthesis involves various chemical reactions, aiming to explore the potential of these compounds as anti-inflammatory and analgesic agents. Through these synthetic efforts, compounds have been identified with significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and shown analgesic and anti-inflammatory activities in models compared with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of application involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing antimicrobial properties. These derivatives were synthesized using citrazinic acid as a starting material and tested for their antibacterial and antifungal activities against various strains, comparing favorably to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
Research on derivatives of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide also extends to exploring their potential anticancer activities. For example, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity against human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines. Some of these compounds exhibited significant inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Exploring Chemical Properties
The compound and its derivatives have also been a subject of study for understanding their chemical properties, such as hydrogen bonding patterns, crystal structures, and potential for forming stable heterocyclic structures. These studies provide valuable insights into the molecular arrangements and stability, contributing to the broader knowledge of chemical and pharmaceutical sciences (Trilleras et al., 2008).
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-9-10(2)17-8-22(13(9)24)7-12(23)16-6-11-18-14(21(3)4)20-15(19-11)25-5/h8H,6-7H2,1-5H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBQCCYVDBLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide |
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